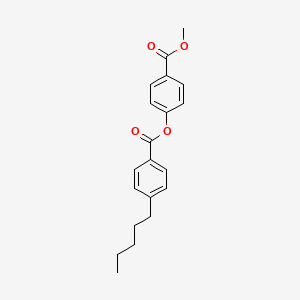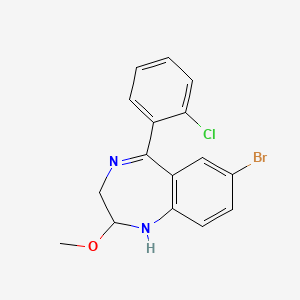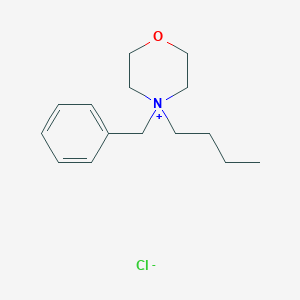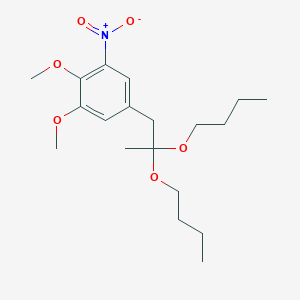
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene: is an organic compound with the molecular formula C19H31NO6 This compound is characterized by its complex structure, which includes a nitrobenzene core substituted with dibutoxypropyl and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-dimethoxy-3-nitrobenzene with 2,2-dibutoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrobenzene derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The dibutoxypropyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced.
Hydrolysis: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibutoxypropyl and dimethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound of interest for further study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-3-nitrobenzene: Lacks the dibutoxypropyl group, making it less hydrophobic.
2,2-Dibutoxypropane: Lacks the nitrobenzene core, making it less reactive in redox reactions.
Eigenschaften
CAS-Nummer |
90176-95-7 |
|---|---|
Molekularformel |
C19H31NO6 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
5-(2,2-dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C19H31NO6/c1-6-8-10-25-19(3,26-11-9-7-2)14-15-12-16(20(21)22)18(24-5)17(13-15)23-4/h12-13H,6-11,14H2,1-5H3 |
InChI-Schlüssel |
UFOCFYBIKDNFBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
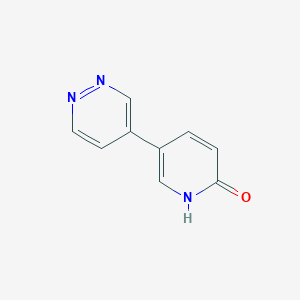
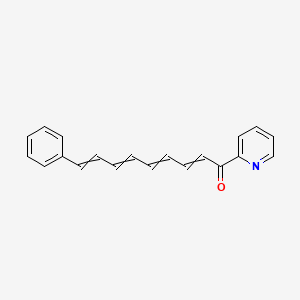
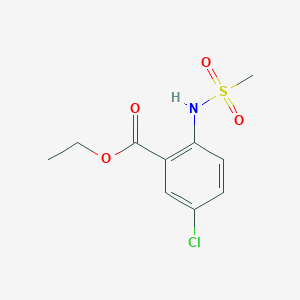
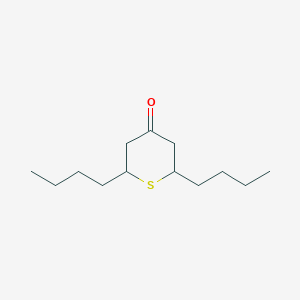
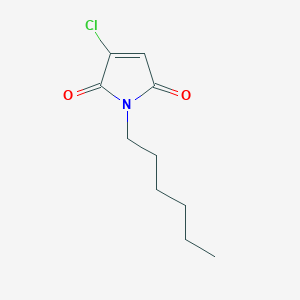
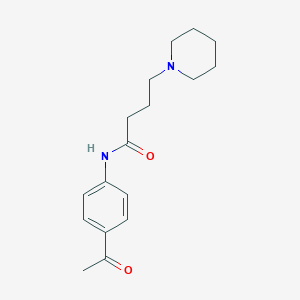
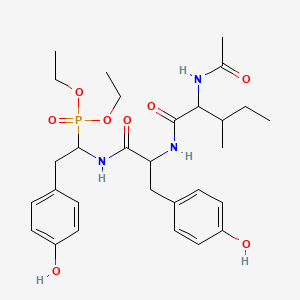
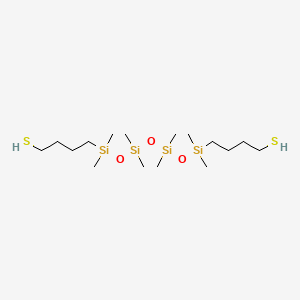
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)
